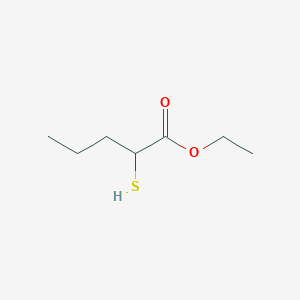
ethyl 2-sulfanylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-sulfanylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-mercaptopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-sulfanylpentanoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated thiol derivatives.
Applications De Recherche Scientifique
Ethyl 2-sulfanylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-sulfanylpentanoate involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further participate in biological processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-sulfanylpentanoate can be compared with other similar compounds, such as:
Ethyl 2-mercaptoacetate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-mercaptopropionate: Similar structure but with the thiol group on the third carbon.
Propriétés
Formule moléculaire |
C7H14O2S |
|---|---|
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
ethyl 2-sulfanylpentanoate |
InChI |
InChI=1S/C7H14O2S/c1-3-5-6(10)7(8)9-4-2/h6,10H,3-5H2,1-2H3 |
Clé InChI |
FUTTXUAGQMGQBR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(=O)OCC)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-methyl-2-[(4-methylphenyl)methyl]propanamidehydrochloride](/img/structure/B13571266.png)
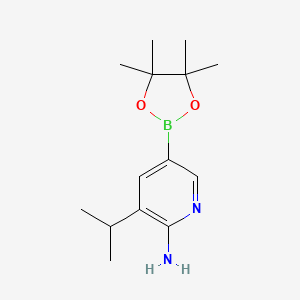
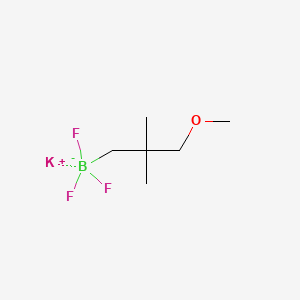

![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)
![5-Azaspiro[3.4]octan-7-ol](/img/structure/B13571297.png)


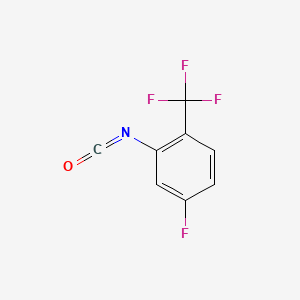
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)


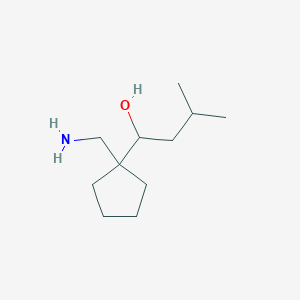
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
